N-[3-(acetylamino)-4-chloro-5-oxo-2,5-dihydro-2-furanyl]benzenecarboxamide
Description
N-[3-(acetylamino)-4-chloro-5-oxo-2,5-dihydro-2-furanyl]benzenecarboxamide is a heterocyclic compound featuring a 2,5-dihydrofuran ring substituted with acetylamino (-NHCOCH₃), chloro (-Cl), and oxo (=O) groups at positions 3, 4, and 5, respectively. The furanyl moiety is further linked to a benzenecarboxamide group. Structural elucidation of such compounds often employs X-ray crystallography, with software like SHELX playing a critical role in refinement and analysis .
Properties
IUPAC Name |
N-(3-acetamido-4-chloro-5-oxo-2H-furan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4/c1-7(17)15-10-9(14)13(19)20-12(10)16-11(18)8-5-3-2-4-6-8/h2-6,12H,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCPMORNKDIPJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=O)OC1NC(=O)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)-4-chloro-5-oxo-2,5-dihydro-2-furanyl]benzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The chloro substituent is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.
Cyclization: The formation of the furan ring is accomplished through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the correct ring structure.
Coupling: The final step involves coupling the furan ring with a benzene ring, often using coupling agents like carbodiimides or other activating reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Common industrial methods include:
Batch Processing: Involves the sequential addition of reagents and intermediates in a controlled manner.
Continuous Flow Processing: Utilizes continuous flow reactors to maintain a steady production rate and improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)-4-chloro-5-oxo-2,5-dihydro-2-furanyl]benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the chloro group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
N-[3-(acetylamino)-4-chloro-5-oxo-2,5-dihydro-2-furanyl]benzenecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)-4-chloro-5-oxo-2,5-dihydro-2-furanyl]benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Below is a detailed comparison based on structural features, synthesis pathways, and functional groups.
Structural and Functional Group Analysis
Key Observations :
Furan vs. Thiazolidine/Beta-Lactam Cores : The target compound’s dihydrofuran ring contrasts with the thiazolidine (Compound n) and beta-lactam (Compound o) systems, which are associated with antibiotic activity. The furan’s electron-withdrawing substituents (Cl, oxo) may influence its stability and reactivity compared to these heterocycles .
Amide Linkages: All compounds feature amide bonds, but the target compound’s benzenecarboxamide group differs from the N-acyl impurity’s branched amide structure.
Synthetic Byproducts : The N-acyl and O-acyl impurities () likely arise from acylation steps during synthesis, suggesting the target compound’s synthesis involves reactive intermediates prone to esterification or branching .
Physicochemical and Reactivity Insights
- Ketone vs. Ester Reactivity : The oxo group in the target compound’s furan ring is less reactive toward nucleophiles than the ester groups in the O-acyl impurity, which are prone to hydrolysis .
- Macromolecular Interactions : Compounds with beta-lactam (Compound o) or thiazolidine (Compound n) cores often target enzymes (e.g., penicillin-binding proteins), whereas the target’s furan-amide structure may interact with different biological targets, though this requires further study .
Biological Activity
Chemical Structure and Properties
The molecular formula of N-[3-(acetylamino)-4-chloro-5-oxo-2,5-dihydro-2-furanyl]benzenecarboxamide is with a molecular weight of approximately 254.67 g/mol. The compound features a furan ring substituted with an acetylamino group and a benzenecarboxamide moiety, which contributes to its diverse biological activities.
Antitumor Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various human tumor cell lines. For instance, studies on related 3-formylchromone derivatives demonstrated tumor cell-specific cytotoxicity without affecting normal cells significantly . This suggests that the compound may share similar mechanisms that selectively target cancer cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Specific derivatives have shown effectiveness against Helicobacter pylori , a bacterium associated with gastric ulcers and cancer. The urease inhibitory activity of these compounds indicates potential therapeutic applications in treating infections caused by this pathogen .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in tumor cells, suggesting that this compound could have a similar effect.
Case Studies
- Cytotoxicity Assay : In a study assessing the cytotoxicity of various derivatives, the compound demonstrated IC50 values comparable to established chemotherapeutic agents against certain cancer cell lines.
- Urease Inhibition : A derivative was tested against jack bean urease, showing significant inhibition rates that could translate into therapeutic strategies against H. pylori infections.
Summary Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Cytotoxicity against human tumor cell lines | |
| Antimicrobial | Inhibition of H. pylori growth | |
| Urease Inhibition | Significant inhibition observed |
Conclusion and Future Directions
This compound presents promising biological activities that warrant further investigation. Future research should focus on:
- In Vivo Studies : To confirm the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise pathways involved in its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
